Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone
Overview
Description
Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, trifluoromethyl phenyl, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . The trifluoromethyl phenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethyl benzene and an appropriate acylating agent . The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups present in the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or alcohols, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: These compounds share the adamantane core structure and exhibit similar stability and reactivity.
Trifluoromethyl ketones: Compounds with the trifluoromethyl ketone group have comparable chemical properties and applications in medicinal chemistry.
Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals and other applications.
Uniqueness
Adamantanyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the adamantane core provides exceptional stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The piperazine ring allows for versatile interactions with biological targets, making this compound a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-adamantyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O/c23-22(24,25)18-2-1-3-19(11-18)26-4-6-27(7-5-26)20(28)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFMFCBHQGKEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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